2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-(2-chloro-6-fluorophenyl)aniline, with a suitable reagent like an aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which undergoes cyclization to form the tetrahydroquinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or fully reduced quinoline derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or fully reduced quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
2-(2-Chloro-6-fluorophenyl)quinoline: Lacks the tetrahydro structure and may have different chemical reactivity and biological activity.
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core, which may result in different pharmacological properties.
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Contains a hydroxyl group, which can influence its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern and tetrahydroquinoline core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClFN2 |
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Molecular Weight |
276.73 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H14ClFN2/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-7,12,14,19H,8,18H2 |
InChI Key |
RQHHPUZXFKUTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=C(C=CC=C3Cl)F)N |
Origin of Product |
United States |
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